molecular formula C25H36KNO4S B238411 17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid CAS No. 131267-92-0

17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid

Cat. No. B238411
M. Wt: 485.7 g/mol
InChI Key: QZADTSPYJZFWLE-VJZQHCJMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid, commonly known as ICI 182,780, is a synthetic compound that acts as a potent estrogen receptor antagonist. It has been extensively studied in scientific research for its potential use in breast cancer treatment, as well as its effects on other estrogen-related diseases.

Mechanism Of Action

ICI 182,780 acts as a competitive antagonist of the estrogen receptor, preventing the binding of estrogen to the receptor and thereby blocking its downstream effects. This mechanism of action has been shown to be highly effective in inhibiting the growth and proliferation of estrogen-dependent breast cancer cells.

Biochemical And Physiological Effects

The primary biochemical effect of ICI 182,780 is the inhibition of estrogen receptor signaling. This has been shown to result in decreased proliferation and increased apoptosis of breast cancer cells. Additionally, ICI 182,780 has been shown to have beneficial effects on bone density and may be useful in the treatment of osteoporosis.

Advantages And Limitations For Lab Experiments

One of the major advantages of ICI 182,780 in lab experiments is its high potency and specificity for the estrogen receptor. This allows for precise manipulation of estrogen signaling pathways in cell culture and animal models. However, one limitation of ICI 182,780 is its relatively short half-life, which may require frequent dosing in some experimental settings.

Future Directions

There are several potential future directions for research on ICI 182,780. One area of interest is the development of new analogs with improved pharmacokinetic properties and/or increased potency. Additionally, there is ongoing research into the use of ICI 182,780 in combination with other therapies for breast cancer treatment. Finally, there is interest in exploring the potential use of ICI 182,780 in other estrogen-related diseases beyond breast cancer.

Synthesis Methods

ICI 182,780 can be synthesized through a multistep process involving the reaction of estrone with various reagents to form the desired sulfonic acid group. The final product is purified through a series of chromatography techniques to obtain a high level of purity.

Scientific Research Applications

ICI 182,780 has been widely studied in scientific research for its potential use in breast cancer treatment. It has been shown to effectively block the estrogen receptor, which is known to play a significant role in the growth and progression of breast cancer. Additionally, ICI 182,780 has been investigated for its effects on other estrogen-related diseases such as endometriosis and osteoporosis.

properties

CAS RN

131267-92-0

Product Name

17-(N,N-Diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid

Molecular Formula

C25H36KNO4S

Molecular Weight

485.7 g/mol

IUPAC Name

potassium;(8S,9S,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3-sulfonate

InChI

InChI=1S/C25H37NO4S.K/c1-15(2)26(16(3)4)24(27)23-11-10-22-21-8-6-17-14-18(31(28,29)30)7-9-19(17)20(21)12-13-25(22,23)5;/h7,9,14-16,20-23H,6,8,10-13H2,1-5H3,(H,28,29,30);/q;+1/p-1/t20-,21-,22+,23-,25+;/m1./s1

InChI Key

QZADTSPYJZFWLE-VJZQHCJMSA-M

Isomeric SMILES

CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+]

SMILES

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+]

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)S(=O)(=O)[O-])C.[K+]

synonyms

17-(N,N-diisopropylcarbamoyl)estra-1,3,5(10)-triene-3-sulfonic acid
DETS

Origin of Product

United States

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